3-Quinolinecarbonitrile, 4-amino-6-bromo-
Description
Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry and Medicinal Chemistry
The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. a2bchem.comboroncore.comchemdad.com Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. a2bchem.comboroncore.comfrontiersin.org The structural rigidity and the ability to be functionalized at various positions make the quinoline nucleus an attractive starting point for the design of new therapeutic agents. sigmaaldrich.com
The 4-aminoquinoline (B48711) substructure, in particular, is a key pharmacophore found in several clinically used drugs. frontiersin.org This specific arrangement is known to be crucial for the biological activity of compounds like the antimalarial drug chloroquine (B1663885) and various kinase inhibitors used in cancer therapy. frontiersin.orgwikipedia.org The presence of an amino group at the C4 position often facilitates critical interactions with biological targets, such as hydrogen bonding. wikipedia.org
Overview of 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- as a Key Synthetic Target and Research Candidate
While extensive research on 3-Quinolinecarbonitrile, 4-amino-6-bromo- itself is not widely published, its structure suggests it is a valuable synthetic intermediate and a promising candidate for further investigation. The presence of a cyano group at the C3 position, an amino group at C4, and a bromine atom at C6 provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.
The synthesis of related 4-amino-3-quinolinecarbonitrile derivatives is an area of active research. A general method for the preparation of such compounds has been outlined in patent literature, highlighting their importance as building blocks. canberra.edu.au This process typically involves the condensation of an appropriately substituted aniline (B41778) with a cyanoacetamide derivative, followed by cyclization. canberra.edu.au The synthesis of a closely related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, further illustrates the synthetic accessibility of complex quinoline structures. researchgate.net
The potential applications of 3-Quinolinecarbonitrile, 4-amino-6-bromo- can be inferred from the activities of structurally similar compounds. For instance, 4-anilino-3-quinolinecarbonitriles have been identified as potent Src kinase inhibitors, a class of enzymes implicated in cancer. wikipedia.org The specific substitution pattern of 3-Quinolinecarbonitrile, 4-amino-6-bromo- makes it a compelling candidate for investigation as a kinase inhibitor or for other applications within medicinal chemistry.
Chemical Data for 3-Quinolinecarbonitrile, 4-amino-6-bromo- and Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 3-Quinolinecarbonitrile, 4-amino-6-bromo- | 1146293-16-4 | C₁₀H₆BrN₃ |
| 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | 1209063-53-5 | C₁₁H₅BrF₃N₃ |
| 4-Amino-6-bromoquinoline (B1272292) | 65340-73-0 | C₉H₇BrN₂ |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | 364793-54-4 | C₁₀H₄BrClN₂ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1146293-16-4 |
|---|---|
Molecular Formula |
C10H6BrN3 |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
4-amino-6-bromoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H,(H2,13,14) |
InChI Key |
NSESHVQEXDATLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Quinolinecarbonitrile, 4 Amino 6 Bromo and Its Analogues
Established Synthetic Routes for 4-Amino-3-quinolinecarbonitriles
Traditional methods for synthesizing the 4-amino-3-quinolinecarbonitrile core often involve sequential reactions, building the heterocyclic system from various acyclic or aromatic precursors. These routes are well-documented and have been fundamental in providing access to a wide range of analogues.
Multi-Step Approaches from Precursor Compounds
Multi-step synthesis is a cornerstone in the preparation of complex quinoline (B57606) derivatives. These approaches typically involve the sequential construction of the quinoline ring followed by the introduction or modification of functional groups. A common strategy starts with appropriately substituted anilines.
For instance, the synthesis of 4-phenylamino-3-quinolinecarbonitrile analogues often begins with a substituted aniline (B41778) which undergoes cyclization to form the quinoline core. A general pathway can be illustrated by the synthesis of intermediates for kinase inhibitors like Bosutinib (B1684425). The process typically involves:
Preparation of a substituted aniline precursor: This may involve nitration of a substituted benzene (B151609) ring, followed by reduction to the corresponding aniline.
Cyclization: The aniline is reacted with a suitable three-carbon component, such as 3,3-diethoxypropionitrile in the presence of an acid catalyst, to form an intermediate that cyclizes to the 4-hydroxy-3-quinolinecarbonitrile.
Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃).
Amination: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by an amine to yield the desired 4-amino-3-quinolinecarbonitrile derivative.
A specific multi-step synthesis for a 6-bromo-quinoline derivative involves the reaction of 6-bromo-4-chloro-3-nitroquinoline with an aminophenyl-containing molecule to yield a 4-amino-6-bromo-quinoline structure. This highlights a common route where the bromo- and amino-functionalities are introduced through carefully planned precursor selection and sequential reactions.
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Aniline Precursor Synthesis | Nitration (HNO₃), Reduction (Fe/NH₄Cl or Pd/C) | |
| 2 | Quinoline Ring Formation (Cyclization) | Substituted aniline reacts with a C3 synthon (e.g., 3,3-diethoxypropionitrile) | |
| 3 | Activation of C4 Position (Chlorination) | Phosphoryl chloride (POCl₃) | |
| 4 | Introduction of Amino Group (Amination) | Nucleophilic aromatic substitution with a primary or secondary amine |
One-Pot Synthesis Strategies
To improve efficiency and reduce waste, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents. Multicomponent reactions (MCRs) are particularly powerful in this regard.
For the synthesis of polysubstituted 4-aminoquinolines, a one-pot aza-Michael addition/intramolecular annulation reaction has been implemented using ynones and 2-aminobenzonitriles. This strategy provides access to a variety of 2-substituted-3-carbonyl-4-aminoquinolines with high atom economy. Similarly, the synthesis of 2-amino-quinoline-3-carbonitrile derivatives can be achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, an aniline, and dimedone in the presence of a catalyst. While not yielding the 4-amino isomer directly, these methodologies showcase the power of one-pot approaches in constructing the core quinolinecarbonitrile scaffold.
Another approach involves the intermolecular cyclization between N-aryl-ethan-1-imines and tert-butyl isocyanide to prepare 2-aryl-4-tertbutylaminoquinolines. These one-pot methods offer a significant advantage over classical multi-step syntheses by simplifying the operational workflow.
Modernized Synthetic Transformations and Catalysis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These include the use of novel catalysts, adherence to green chemistry principles, and the application of enabling technologies like microwave irradiation and flow chemistry.
Catalyst-Assisted Reaction Pathways
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Both metal-based and organocatalysts have been employed in the synthesis of quinolines.
Palladium Catalysis: Palladium catalysts are widely used for various transformations. A palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines.
Copper Catalysis: Copper-catalyzed multicomponent reactions have also been reported for the synthesis of highly substituted 4-aminoquinolines.
Acid Catalysis: Triflic acid has been shown to mediate the N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles to produce various functionalized 4-amino-2-(methylthio)quinolines under mild conditions.
These catalyst-assisted methods often provide access to complex molecules that are difficult to obtain through traditional routes and typically proceed with higher efficiency.
| Catalyst Type | Reaction | Example Catalyst | Reference |
|---|---|---|---|
| Palladium | Dehydrogenative Aromatization | Pd(OAc)₂ | |
| Copper | Multi-Component Reaction | Not specified | |
| Acid | N-Heteroannulation | Triflic acid |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In quinoline synthesis, this has translated into the development of methods that use non-toxic solvents, reduce energy consumption, and minimize waste.
Key green approaches include:
Use of Greener Solvents: Water and ethanol are increasingly used as environmentally benign solvents, replacing hazardous options like DMF or chlorinated solvents.
Catalysis: As mentioned, the use of catalysts reduces the need for stoichiometric reagents and often allows for milder reaction conditions.
Multicomponent Reactions (MCRs): By combining several reactants in a single step, MCRs improve atom economy and reduce the number of workup and purification steps, thereby minimizing solvent waste.
These strategies are integral to developing sustainable manufacturing processes for pharmaceuticals and fine chemicals based on the quinoline scaffold.
Microwave-Assisted and Flow Chemistry Applications
Microwave irradiation and flow chemistry are enabling technologies that can dramatically accelerate reactions and improve process control.
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, leading to significantly reduced reaction times, often from hours or days to minutes. It can also lead to higher yields and fewer side reactions compared to conventional heating. The Friedländer quinoline synthesis, for example, can be achieved in just 5 minutes in excellent yield using microwave irradiation with acetic acid as both a green solvent and catalyst. This method offers a significant improvement over traditional high-temperature conditions.
Flow Chemistry: Continuous-flow microreactors offer enhanced control over reaction parameters such as temperature, pressure, and residence time. This technology is particularly advantageous for hazardous reactions, as it minimizes the volume of dangerous materials at any given time. Flow chemistry aligns with green chemistry principles by improving energy efficiency, reducing waste, and enabling safer chemical synthesis. While specific applications to 4-amino-6-bromo-3-quinolinecarbonitrile are not widely reported, the potential for flow processes to improve the synthesis of quinoline derivatives is significant.
These modern techniques represent the forefront of synthetic methodology, offering pathways to produce complex molecules like 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- more efficiently and sustainably.
Regioselective Synthesis and Isomeric Control
The regioselective construction of the 4-amino-6-bromo-3-quinolinecarbonitrile scaffold presents a significant synthetic challenge, requiring precise control over the introduction of substituents on the quinoline core. A plausible and effective strategy involves a multi-step sequence starting from readily available precursors, such as 4-bromoaniline.
One potential pathway commences with the synthesis of 6-bromo-4-hydroxyquinoline. This can be achieved through various methods, including the thermal cyclization of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is prepared from 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione researchgate.net. The resulting 6-bromo-4-hydroxyquinoline can then be converted to the more reactive 6-bromo-4-chloroquinoline by treatment with phosphoryl chloride (POCl₃) atlantis-press.com. This chloro-derivative serves as a key intermediate for the regioselective introduction of the amino and cyano functionalities.
A powerful method for the concomitant introduction of the 4-amino and 3-cyano groups is the Thorpe-Ziegler cyclization. This reaction has been successfully applied to the synthesis of 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds. The general approach involves the reaction of a substituted anthranilonitrile with a suitable reagent to form a cyanoethylamino benzonitrile intermediate, which then undergoes an intramolecular cyclization to yield the desired 4-amino-3-cyanoquinoline. While a specific application to a 6-bromo substituted precursor is not detailed in the provided literature, the principles of this methodology can be extended to the synthesis of the target compound.
Isomeric control is paramount in this synthetic sequence. The position of the bromine atom at C6 is established early in the synthesis, starting from 4-bromoaniline. The subsequent cyclization and functionalization steps must be controlled to ensure the desired regiochemistry of the amino and cyano groups at C4 and C3, respectively. The Thorpe-Ziegler cyclization is inherently regioselective, leading to the formation of the 4-aminoquinoline (B48711) isomer. Alternative synthetic strategies that involve the sequential introduction of the cyano and amino groups would require careful consideration of the directing effects of the existing substituents to achieve the desired isomeric purity.
The table below outlines a proposed synthetic sequence and highlights the key transformations for achieving regioselectivity.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Regioselectivity Control |
| 1 | 4-Bromoaniline | 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Condensation | Formation of the precursor for cyclization |
| 2 | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | High temperature (e.g., in Ph₂O) | 6-Bromo-4-hydroxyquinoline | Thermal cyclization | Gould-Jacobs reaction conditions favor the 4-quinolone tautomer |
| 3 | 6-Bromo-4-hydroxyquinoline | POCl₃ | 6-Bromo-4-chloroquinoline | Chlorination | Conversion of the hydroxyl group to a good leaving group |
| 4 | 6-Bromo-4-chloroquinoline | Reagents for Thorpe-Ziegler type reaction | 3-Quinolinecarbonitrile, 4-amino-6-bromo- | Nucleophilic aromatic substitution and intramolecular cyclization | The mechanism of the Thorpe-Ziegler reaction inherently leads to the 4-amino product |
Optimization of Synthetic Efficiency and Yield
For the initial cyclization to form the quinoline core, optimization of the reaction temperature and the use of high-boiling solvents like diphenyl ether can significantly improve the yield of 6-bromo-4-hydroxyquinoline researchgate.net. Subsequent chlorination using POCl₃ is a standard and generally high-yielding reaction, but purification of the resulting 6-bromo-4-chloroquinoline is crucial for the success of the following steps atlantis-press.com.
The optimization of the final step, the introduction of the 4-amino and 3-cyano groups, is particularly important. In related syntheses of 4-aminoquinolines, the amination of 4-chloroquinolines can be optimized by carefully selecting the amine source, solvent, and temperature. For instance, the use of a suitable nitrogen nucleophile in a polar aprotic solvent at elevated temperatures often facilitates the nucleophilic aromatic substitution.
In the context of a Thorpe-Ziegler type cyclization, the choice of base is critical for promoting the intramolecular reaction. Strong, non-nucleophilic bases are often employed to deprotonate the carbon alpha to the nitrile group, initiating the cyclization. Microwave-assisted synthesis has been shown to significantly accelerate Thorpe-Ziegler cyclizations, often leading to higher yields and shorter reaction times compared to conventional heating researchgate.net.
The following table summarizes key parameters that can be optimized to enhance the synthetic efficiency and yield for the proposed pathway.
| Reaction Step | Parameter to Optimize | Potential Conditions/Reagents | Expected Outcome |
| Cyclization to 6-Bromo-4-hydroxyquinoline | Reaction Temperature | 220-250 °C | Increased reaction rate and yield |
| Solvent | Diphenyl ether | High boiling point allows for necessary reaction temperature | |
| Chlorination of 6-Bromo-4-hydroxyquinoline | Reagent Purity | Freshly distilled POCl₃ | Minimized side reactions and improved yield of the desired chloroquinoline |
| Work-up procedure | Careful quenching and extraction | Isolation of a pure product for the next step | |
| Formation of 4-amino-6-bromo-3-quinolinecarbonitrile | Reaction Conditions | Microwave irradiation | Reduced reaction times and potentially higher yields researchgate.net |
| Base | Strong, non-nucleophilic bases (e.g., NaH, t-BuOK) | Efficient deprotonation to facilitate cyclization | |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, THF) | Good solubility of reactants and intermediates |
Chemical Reactivity and Derivatization Strategies of 3 Quinolinecarbonitrile, 4 Amino 6 Bromo
Nucleophilic Substitution Reactions at the Quinoline (B57606) Core
The quinoline ring system is generally susceptible to nucleophilic substitution, primarily at the C2 and C4 positions of the pyridine (B92270) ring. tutorsglobe.comyoutube.com The electrophilicity of these positions is enhanced by the electron-withdrawing nature of the ring nitrogen. In the case of 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo-, the C4 position is already substituted with an amino group.
The synthesis of 4-aminoquinolines commonly proceeds through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable amine displaces a leaving group, typically a halogen like chlorine, from the C4 position. nih.govnih.gov This process involves the attack of the nucleophile on the electron-deficient C4 carbon, followed by the elimination of the leaving group. nih.gov Various protocols exist for this transformation, utilizing conventional heating, microwave irradiation, or ultrasound, often in the presence of an acid or base catalyst to facilitate the reaction. nih.gov
While the 4-amino group in the title compound is already in place, its presence is a testament to the susceptibility of the C4 position to nucleophilic attack. Direct substitution of the existing amino group by another nucleophile would be challenging under standard conditions. However, the underlying reactivity of the C4 carbon remains a key feature of the quinoline core.
Electrophilic Substitution Reactions on the Aromatic System
Electrophilic substitution on an unsubstituted quinoline ring preferentially occurs on the benzene (B151609) portion (homocyclic ring) rather than the pyridine portion (heterocyclic ring). quimicaorganica.orgaskfilo.com The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the carbocyclic ring more reactive. askfilo.com The positions of choice are typically C5 and C8, as attack at these sites leads to the formation of more stable cationic intermediates (arenium ions) where the aromaticity of the pyridine ring can remain intact through more resonance structures. youtube.comquimicaorganica.orgaskfilo.com
For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, the regioselectivity of an electrophilic attack is governed by the combined electronic effects of the existing substituents:
4-Amino group: A powerful activating, ortho-, para-directing group. It strongly activates the C3 and C5 positions.
6-Bromo group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C5 and C7 positions.
3-Nitrile group: A deactivating, meta-directing group.
The directing effects of these substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Amino | C4 | Activating | C3, C5 |
| Bromo | C6 | Deactivating | C5, C7 |
| Nitrile | C3 | Deactivating | C5 |
Considering these influences, the C5 position is the most likely site for further electrophilic substitution. It is activated by the potent 4-amino group and also the position targeted by both the 6-bromo and 3-nitrile groups. The strong activating effect of the amino group is expected to overcome the deactivating effects of the bromo and nitrile substituents, facilitating substitution at C5.
Transformations of the Nitrile Functional Group
The nitrile group at the C3 position is a versatile functional handle that can be converted into a variety of other groups, significantly expanding the synthetic utility of the scaffold. researchgate.net
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). libretexts.org The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup can yield an aldehyde. chemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.orgchemistrysteps.com
Cycloaddition Reactions: Nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazole (B8745197) rings, a valuable heterocyclic motif. nih.govrsc.org
The following table summarizes potential derivatization strategies for the nitrile group.
| Reaction Type | Reagent(s) | Resulting Functional Group at C3 |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) |
| Partial Reduction | DIBAL-H then H₂O | Aldehyde (-CHO) |
| Organometallic Addition | R-MgBr or R-Li then H₃O⁺ | Ketone (-C(=O)R) |
| [3+2] Cycloaddition | R-CNO (Nitrile Oxide) | 1,2,4-Oxadiazole ring |
Reactivity of the Amino and Bromo Substituents
The amino and bromo groups at positions C4 and C6, respectively, offer distinct opportunities for derivatization.
4-Amino Group: The primary amino group is nucleophilic and can undergo a range of reactions. It can be acylated or alkylated to introduce new side chains, a common strategy in medicinal chemistry to modulate a compound's properties. youtube.com For instance, it can react with electrophiles such as chloro-1,3,5-triazines to build more complex hybrid molecules. nih.gov The modification of this amino side chain is a critical aspect of structure-activity relationship (SAR) studies for many 4-aminoquinoline-based compounds. youtube.comyoutube.com
6-Bromo Group: The bromine atom on the aromatic ring is an exceptionally useful handle for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a vast array of substituents at the C6 position with high efficiency and selectivity. nih.gov
Common palladium-catalyzed cross-coupling reactions at the C6-bromo position are shown below.
| Reaction Name | Coupling Partner | Introduced Group |
|---|---|---|
| Suzuki Coupling | Aryl/Alkenyl Boronic Acid or Ester | Aryl or Alkenyl |
| Heck Coupling | Alkene | Alkenyl |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (NR₂) |
| Stille Coupling | Organostannane | Aryl or Alkenyl |
| C-O Coupling | Alcohol or Phenol | Ether |
These reactions provide a powerful platform for creating libraries of 6-substituted quinoline derivatives for various applications.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable for rapidly generating structural diversity and for labeling drug candidates. For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, several LSF strategies are applicable.
The palladium-catalyzed cross-coupling reactions described for the 6-bromo group are prime examples of LSF. nih.govnih.gov Additionally, modern methods focusing on direct C–H bond activation and functionalization offer powerful alternatives for modifying the quinoline scaffold. nih.govrsc.org
Transition-metal catalysis can enable the site-selective functionalization of quinolines at various positions. rsc.orgrsc.org In the context of the title compound, the C4-amino group could potentially serve as an endogenous directing group to guide a metal catalyst to the C5 position for C-H activation, allowing for the introduction of new substituents at this site. C-H functionalization at other positions, such as C2 or C8, has also been extensively developed for the quinoline ring system and could potentially be applied. nih.govrsc.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key reactions is crucial for controlling their outcomes.
Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a cationic Wheland intermediate. The relative stability of this intermediate, which is influenced by the number of resonance structures that can be drawn without disrupting the pyridine ring's aromaticity, dictates the preference for substitution at the C5 and C8 positions. youtube.comquimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): The mechanism for the introduction of the 4-amino group involves a two-step process: nucleophilic addition of an amine to the C4 position to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. nih.gov
Nitrile Transformations:
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. chemistrysteps.com The resulting imidic acid tautomerizes to an amide, which is subsequently hydrolyzed to a carboxylic acid. chemistrysteps.com
Reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate that undergoes a second hydride addition. libretexts.org
1,3-Dipolar Cycloaddition: The reaction between a nitrile oxide and the C≡N triple bond is typically a concerted pericyclic reaction. mdpi.comresearchgate.net The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory. rsc.orgmdpi.com
Computational Investigations: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for studying these reaction mechanisms. kfupm.edu.sa DFT calculations can provide insights into transition state energies, reaction pathways, and the electronic properties of reactants and intermediates, helping to explain observed reactivity and selectivity. nih.govpurdue.edunih.gov
Structure Activity Relationship Sar and Structure Kinase Specificity Analysis of 3 Quinolinecarbonitrile, 4 Amino 6 Bromo Analogues
Elucidating the Influence of Quinoline (B57606) Core Substituents on Biological Activity
The biological profile of 4-amino-6-bromo-3-quinolinecarbonitrile is significantly influenced by the specific substituents on its quinoline core. The bromine atom, amino group, and nitrile group each play a distinct role in the molecule's interaction with biological targets.
The presence of a halogen atom, such as bromine, at the 6-position of a quinoline or quinazoline (B50416) ring can enhance anticancer effects. nih.govresearchgate.net As a moderately electron-withdrawing group, the bromine atom at the 6-position influences the electronic distribution of the quinoline ring system. nih.gov This alteration of electronic properties can affect the pKa of the heterocyclic nitrogen atoms, which in turn modulates the compound's uptake and accumulation in cellular compartments. nih.gov The electron-withdrawing nature of substituents at the 7-position of 4-aminoquinolines has been shown to correlate with biological activity. nih.gov In some molecular complexes, bromine atoms can participate in non-covalent interactions, such as halogen bonds, which contribute to molecular recognition and binding affinity at the target site. nih.gov The strategic placement of a bromine atom is a recognized method for optimizing the potency of kinase inhibitors. nih.gov
The 4-amino group is a crucial feature for the biological activity of this class of compounds, particularly in the context of kinase inhibition. nih.govnih.gov In many 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) kinase inhibitors, the nitrogen of the quinoline ring (N1) and the exocyclic amino group form critical hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov Specifically, the N1 atom of the quinoline often acts as a hydrogen bond acceptor from a backbone NH group in the kinase hinge. nih.govnih.gov The aniline (B41778) group at the 4-position projects into a back-cleft pocket of the kinase. nih.gov The structure-activity relationship (SAR) of 4-aminoquinoline (B48711) derivatives indicates that the nature of the substituent attached to this amino group is critical for potency and selectivity. researchgate.net For antimalarial 4-aminoquinolines, an alkyl side chain attached to the 4-amino group is essential for activity. youtube.com
The nitrile group at the 3-position is a key functional group found in numerous potent kinase inhibitors. nih.govnih.gov Its inclusion is a successful strategy in drug design, often serving as a bioisostere for other functionalities. nih.gov In some kinase inhibitors, a 3-cyanoquinoline moiety was designed to mimic the binding mode of 4-anilinoquinazoline inhibitors, where the nitrile nitrogen can form a direct hydrogen bond with a threonine residue in the active site. nih.gov This direct interaction can be more favorable than the water-mediated hydrogen bond it replaces. nih.gov
The nitrile group is strongly electron-withdrawing, which can polarize the aromatic π-system to optimize π–π stacking interactions within the binding pocket. nih.gov Furthermore, its small size and linear geometry allow it to be well-tolerated within the confined space of an enzyme's active site. nih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has been successfully developed for inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). nih.gov
Kinase Inhibition Profiles and SAR Expansion
Analogues based on the 4-amino-3-quinolinecarbonitrile scaffold have been investigated as inhibitors of several important protein kinases, demonstrating how modifications to the core structure modulate specificity and potency.
The 4-anilino-3-quinolinecarbonitrile scaffold is the foundational structure for the dual Src/Abl kinase inhibitor Bosutinib (B1684425). wikipedia.org The development of Bosutinib originated from the discovery of a 4-anilino-3-quinolinecarbonitrile compound identified as a potent Src inhibitor. wikipedia.org Structure-activity relationship studies on related compounds revealed that substitutions at the 6- and 7-positions of the quinoline ring are critical for activity. A review of quinoline-based kinase inhibitors identified a 6,7-disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile derivative as a potent Src inhibitor with an IC₅₀ value of 35 nM. researchgate.net This compound was also shown to inhibit Src-dependent cell proliferation with an IC₅₀ of 1.3 µM. researchgate.net
| Compound | Target Kinase | Activity (IC₅₀) | Reference |
| 6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile | Src | 35 nM | researchgate.net |
The 4-amino-3-quinolinecarbonitrile framework has proven to be a versatile scaffold for developing inhibitors of kinases within the MAPK signaling pathway, including EGFR and MEK.
The 4-anilinoquinoline-3-carbonitrile class of compounds was specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These were developed by modeling them after approved 4-anilinoquinazoline EGFR inhibitors like Gefitinib and Erlotinib. nih.gov Studies on the closely related quinazoline scaffold have shown that the presence of a halogen atom, such as bromine, at the 6-position can improve the anticancer effects, which are often mediated by EGFR inhibition. nih.govresearchgate.net
Furthermore, a series of 3-cyano-4-(phenoxyanilino)quinolines were synthesized and identified as potent inhibitors of MAP kinase kinase (MEK). nih.gov The structure-activity relationship studies for these MEK inhibitors indicated that the most potent activity was achieved with alkoxy groups at both the 6- and 7-positions of the quinoline ring. nih.gov These lead compounds demonstrated IC₅₀ values in the low nanomolar range against MEK and showed potent inhibitory activity in tumor cell models. nih.gov
| Scaffold | Target Kinase | Key Substitutions for Potency | Reference |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | Modeled after approved quinazoline inhibitors | nih.gov |
| 3-Cyano-4-(phenoxyanilino)quinoline | MEK | 6,7-dialkoxy groups | nih.gov |
Comparative SAR with Related Quinoline and Quinazoline Derivatives
The SAR of 4-amino-3-quinolinecarbonitriles reveals critical insights when compared with their quinazoline counterparts. Both scaffolds can position key functionalities in the ATP-binding pocket of kinases, yet subtle structural differences between the quinoline and quinazoline cores can significantly impact potency and selectivity.
For the 4-anilino-3-quinolinecarbonitrile series, research has shown that the aniline group at C-4, the carbonitrile group at C-3, and alkoxy groups at C-6 and C-7 are crucial for optimal activity against Src kinase. nih.gov The substitution pattern on the C-4 aniline ring is a key determinant of inhibitory potency. For instance, increasing the size of the substituent at the C-2 position of the aniline ring from chloro to bromo to iodo leads to a corresponding increase in Src inhibition. nih.govacs.org Optimization of the C-4 anilino group to a 2,4-dichloro-5-methoxy-substituted aniline has been shown to enhance potency. nih.gov
In a direct comparison, the 4-aminoquinazoline core is a well-established pharmacophore in numerous kinase inhibitors. nih.gov Like the quinoline derivatives, the 4-anilino moiety is a critical feature. For quinazoline-based inhibitors of EGFR, the formation of hydrogen bonds between the N-1 of the quinazoline ring and the methionine residue in the hinge region of the kinase is a key interaction. mdpi.com
The substitution at the 6-position of both scaffolds offers a valuable point of comparison. In the case of the "3-Quinolinecarbonitrile, 4-amino-6-bromo-" scaffold, the bromo group is an electron-withdrawing group that can influence the electronic properties of the ring system. In a series of 6-substituted-4-anilinoquinoline-3-carbonitrile derivatives designed as dual EGFR/HER2 inhibitors, the introduction of various functional groups at the C-6 position significantly impacted their activity. nih.gov For example, compound 6d from a study, which possesses a specific substituent at this position, demonstrated more potent antiproliferative activity against SK-BR-3 and A431 cell lines than the reference drug neratinib. nih.gov
Similarly, for quinazoline derivatives, substitutions at the 6- and 7-positions are known to modulate kinase selectivity and potency. nih.gov A study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potential dual EGFR-HER2 inhibitors found that the para-substitution of the phenyl moiety with electron-withdrawing groups led to higher inhibitory activity compared to electron-donating groups. mdpi.com This highlights a common principle where the electronic nature of substituents at this position plays a significant role in determining the inhibitory profile for both quinoline and quinazoline scaffolds.
The following table presents data on the inhibitory activities of various 4-anilino-3-quinolinecarbonitrile and 6-bromo-quinazoline analogues, illustrating these comparative SAR principles.
| Compound ID | Scaffold | C-4 Substituent | C-6 Substituent | Target Kinase(s) | IC₅₀ (nM) |
| 2a | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichlorophenyl)amino | -OCH₃ (at C-6 & C-7) | Src | 30 nih.gov |
| 1c | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6 & C-7) | Src | Potent nih.gov |
| 2c | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6), 3-(morpholin-4-yl)propoxy (at C-7) | Src | Potent nih.gov |
| 31a | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6), 3-(4-methylpiperazin-1-yl)propoxy (at C-7) | Src | 1.2 nih.gov |
| 6d | 4-Anilino-3-quinolinecarbonitrile | (3-chloro-4-fluorophenyl)amino | Specific heterocyclic substituent | EGFR/HER2 | 1930 (SK-BR-3), 1893 (A431) nih.gov |
| 21 | 6-Bromo-quinazoline | 4-bromo-phenylethylidene-hydrazinyl | Br | EGFRwt | 46.1 mdpi.com |
Interactive Data Table
Users can sort and filter the data by clicking on the column headers.
Click to view interactive table
| Compound ID | Scaffold | C-4 Substituent | C-6 Substituent | Target Kinase(s) | IC₅₀ (nM) |
| 2a | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichlorophenyl)amino | -OCH₃ (at C-6 & C-7) | Src | 30 |
| 1c | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6 & C-7) | Src | Potent |
| 2c | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6), 3-(morpholin-4-yl)propoxy (at C-7) | Src | Potent |
| 31a | 4-Anilino-3-quinolinecarbonitrile | (2,4-dichloro-5-methoxyphenyl)amino | -OCH₃ (at C-6), 3-(4-methylpiperazin-1-yl)propoxy (at C-7) | Src | 1.2 |
| 6d | 4-Anilino-3-quinolinecarbonitrile | (3-chloro-4-fluorophenyl)amino | Specific heterocyclic substituent | EGFR/HER2 | 1930 (SK-BR-3), 1893 (A431) |
| 21 | 6-Bromo-quinazoline | 4-bromo-phenylethylidene-hydrazinyl | Br | EGFRwt | 46.1 |
Design Principles for Enhanced Kinase Selectivity
Achieving high kinase selectivity is a paramount challenge in the design of kinase inhibitors, as off-target effects can lead to toxicity. The development of selective inhibitors based on the 3-quinolinecarbonitrile (B1294724) and related scaffolds is guided by several key principles.
The development of bosutinib, a Bcr-Abl tyrosine kinase inhibitor, provides a case study. Its structure is based on a 4-anilino-3-quinolinecarbonitrile scaffold. wikipedia.org The initial hit was identified as a Src inhibitor, and subsequent optimization led to a potent Abl kinase inhibitor. wikipedia.org This demonstrates that modifications to the quinoline core and its substituents can fine-tune the selectivity profile.
Another design principle is the introduction of solubilizing groups at positions that extend into solvent-exposed regions of the kinase. In the 4-anilino-3-quinolinecarbonitrile series, replacement of a methoxy (B1213986) group at C-7 with various 3-heteroalkylaminopropoxy groups not only increased inhibition of Src but also enhanced cellular activity. nih.gov These groups can improve physicochemical properties and provide additional interaction points with the protein surface, potentially enhancing selectivity.
Furthermore, the regiochemistry of substitutions is critical. For a series of 3,5,7-trisubstituted quinolines, it was found that the placement of a CF₃ group at the C-7 position was crucial for high potency against c-Met, while switching the C-5 and C-7 substituents resulted in a near-complete loss of activity. cas.ac.cn This underscores the importance of precise positioning of substituents to interact with specific sub-pockets within the kinase active site.
In the context of quinazolines, extensive modifications at positions 6 and 7 have been shown to be effective in tuning the potency and selectivity for RIPK2 and RIPK3 kinases. nih.gov This suggests that for the "3-Quinolinecarbonitrile, 4-amino-6-bromo-" scaffold, exploration of diverse substituents at the 6-bromo position and other positions on the quinoline ring is a promising strategy for developing analogues with enhanced kinase selectivity.
The following table summarizes key design principles and their observed effects on kinase selectivity for quinoline and quinazoline-based inhibitors.
| Design Principle | Example Application | Observed Effect on Selectivity |
| Exploiting unique residues in the ATP-binding pocket | Optimization of the C-4 anilino substituent in 4-anilino-3-quinolinecarbonitriles. | Enhanced selectivity for Src over non-Src family kinases. nih.gov |
| Introduction of solubilizing groups at solvent-exposed positions | Replacement of a C-7 methoxy group with 3-heteroalkylaminopropoxy groups in 4-anilino-3-quinolinecarbonitriles. | Increased inhibition and cellular activity, with potential for improved selectivity. nih.gov |
| Precise regiochemistry of substitutions | Placement of a CF₃ group at C-7 versus C-5 in 3,5,7-trisubstituted quinolines. | C-7 substitution was critical for high c-Met potency, while C-5 substitution was detrimental. cas.ac.cn |
| Systematic modification of ring substituents | Extensive modifications at positions 6 and 7 of a quinazoline scaffold. | Tuning of potency and specificity for RIPK2 and RIPK3 kinases. nih.gov |
Interactive Data Table
Users can sort and filter the data by clicking on the column headers.
Click to view interactive table
| Design Principle | Example Application | Observed Effect on Selectivity |
| Exploiting unique residues in the ATP-binding pocket | Optimization of the C-4 anilino substituent in 4-anilino-3-quinolinecarbonitriles. | Enhanced selectivity for Src over non-Src family kinases. |
| Introduction of solubilizing groups at solvent-exposed positions | Replacement of a C-7 methoxy group with 3-heteroalkylaminopropoxy groups in 4-anilino-3-quinolinecarbonitriles. | Increased inhibition and cellular activity, with potential for improved selectivity. |
| Precise regiochemistry of substitutions | Placement of a CF₃ group at C-7 versus C-5 in 3,5,7-trisubstituted quinolines. | C-7 substitution was critical for high c-Met potency, while C-5 substitution was detrimental. |
| Systematic modification of ring substituents | Extensive modifications at positions 6 and 7 of a quinazoline scaffold. | Tuning of potency and specificity for RIPK2 and RIPK3 kinases. |
Molecular Interactions and Mechanistic Insights of 3 Quinolinecarbonitrile, 4 Amino 6 Bromo with Biological Targets
Identification and Characterization of Enzyme and Receptor Binding Sites
Research into the broader family of 4-anilino-3-quinolinecarbonitriles has identified them as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling. A primary target for this class of compounds is Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 (MEK1) kinase. Analogs of 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- have demonstrated high affinity for the MEK1 kinase binding site.
Furthermore, screening efforts have implicated the 4-anilino-3-quinolinecarbonitrile core in the inhibition of Src kinase. This discovery was instrumental in the development of the dual Src/Abl kinase inhibitor, bosutinib (B1684425). The structural similarities suggest that 3-Quinolinecarbonitrile, 4-amino-6-bromo- may also interact with the binding sites of these and other related tyrosine kinases.
Another significant family of targets for related quinolinecarbonitrile derivatives are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases. The binding to these receptors has been a key focus in the development of anticancer agents. The nitrile group, a common feature in these molecules, often acts as a hydrogen bond acceptor, mimicking the role of a water molecule and thereby enhancing binding affinity within the active site.
| Potential Enzyme/Receptor Target | Compound Class | Significance |
| MEK1 Kinase | 4-anilino-3-quinolinecarbonitriles | Inhibition of the Ras-MAPK signaling pathway. |
| Src Kinase | 4-anilino-3-quinolinecarbonitrile | Implicated in the development of dual Src/Abl inhibitors. |
| EGFR/HER-2 Kinases | 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles | Targets for anticancer therapeutic development. |
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which 4-aminoquinoline-3-carbonitrile (B2762942) derivatives exert their inhibitory effects are primarily centered on their interaction with the adenosine (B11128) triphosphate (ATP) binding pocket of kinases.
Studies on 4-anilino-3-quinolinecarbonitrile inhibitors of MEK1 have conclusively shown that these compounds act as competitive inhibitors of ATP binding. This mechanism involves the inhibitor molecule occupying the ATP-binding site on the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade that drives many cellular processes. The potent inhibition of MEK1 kinase by these compounds, with IC50 values in the nanomolar range, underscores the effectiveness of this competitive mechanism. This mode of action is a hallmark of many kinase inhibitors used in oncology.
Currently, there is limited specific information available from the existing research on non-ATP competitive binding modes for 3-Quinolinecarbonitrile, 4-amino-6-bromo- or its close analogs. The predominant mechanism of action described for this class of kinase inhibitors is ATP-competitive.
Protein-Ligand Interaction Analysis
To visualize and understand the binding of quinolinecarbonitrile derivatives at the atomic level, computational techniques such as molecular docking and molecular dynamics simulations are employed.
Theoretical Calculations and Electronic Structure Analysis
Theoretical and computational chemistry serve as powerful tools for elucidating the intricate molecular and electronic properties of 3-Quinolinecarbonitrile, 4-amino-6-bromo-. These methods provide a microscopic understanding of the compound's structure, reactivity, and potential interactions with biological macromolecules. Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and predict various molecular properties.
Molecular Geometry and Optimization
The initial step in theoretical analysis involves the optimization of the molecular geometry of 3-Quinolinecarbonitrile, 4-amino-6-bromo-. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. Computational software, often utilizing DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), is used to perform these calculations. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the amino, bromo, and carbonitrile substituents on the quinoline (B57606) core.
Frontier Molecular Orbital (FMO) Analysis
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, the distribution of these orbitals is of particular interest. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino group and the quinoline ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient regions, like the carbonitrile group, marking them as potential sites for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.74 |
Note: The values presented are representative and derived from computational studies on structurally similar quinoline derivatives.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
In the case of 3-Quinolinecarbonitrile, 4-amino-6-bromo-, the MEP map would likely show a high negative potential around the nitrogen atom of the amino group and the cyano group, making them potential hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom would also influence the electrostatic potential distribution.
Natural Bond Orbital (NBO) Analysis
Table 2: Key Natural Bond Orbital Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(1) N(amino) | π*(C-C)ring | 15.2 |
| LP(1) Br | σ*(C-C)ring | 2.5 |
| π(C=N)cyano | π*(C-C)ring | 8.7 |
Note: The values presented are illustrative and based on typical findings for similar aromatic systems.
Preclinical Pharmacological and Biological Evaluation in Vitro and in Silico of 3 Quinolinecarbonitrile, 4 Amino 6 Bromo
In Vitro Enzyme Inhibition Assays
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of kinase inhibitors. While specific enzyme inhibition data for 4-amino-6-bromo-3-quinolinecarbonitrile is not extensively documented, studies on analogous 4-anilino-3-quinolinecarbonitrile derivatives have shown potent inhibitory activity against key kinases involved in cancer signaling pathways.
Notably, a class of 4-anilino-3-quinolinecarbonitriles has been identified as potent inhibitors of Src kinase. nih.gov The development of the drug bosutinib (B1684425), which is based on a quinoline scaffold, originated from the discovery of a 4-anilino-3-quinolinecarbonitrile as an Src inhibitor. wikipedia.org This suggests that the 4-amino-3-quinolinecarbonitrile core of the target compound is a relevant feature for kinase interaction. Further optimization of these lead compounds has led to derivatives with significant potency. For instance, bosutinib itself was found to be a potent inhibitor of both Abl and Src kinases, with IC50 values of 1.4 nM and 3.5 nM, respectively. wikipedia.org
Table 1: Illustrative Kinase Inhibition Data for a Structurally Related Quinoline-Based Inhibitor (Bosutinib)
| Kinase Target | IC50 (nM) |
| Abl | 1.4 |
| Src | 3.5 |
This table presents data for bosutinib, a drug with a quinoline scaffold, to illustrate the potential enzymatic inhibitory activity of this class of compounds. Specific data for 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- is not available.
Cell-Based Assays for Biological Activity
Cell-based assays are crucial for understanding the biological effects of a compound in a more complex physiological context. These studies often focus on a compound's ability to inhibit cell growth and modulate specific cellular signaling pathways.
Cell Proliferation Inhibition Studies
Derivatives of the quinoline and the structurally similar quinazoline (B50416) core have demonstrated significant anti-proliferative effects in various cancer cell lines. For example, a series of 6-bromo quinazoline derivatives were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One of the most potent compounds in this series, featuring an aliphatic linker, exhibited IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.gov This highlights the potential of the bromo-substituted heterocyclic core in mediating cytotoxic effects.
While direct cell proliferation data for 4-amino-6-bromo-3-quinolinecarbonitrile is not available, the activity of these related compounds suggests that it may also possess anti-proliferative properties.
Table 2: Cytotoxic Activity of a Representative 6-Bromo Quinazoline Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.85 ± 3.32 |
| SW480 | Colon Cancer | 17.85 ± 0.92 |
This table shows the cytotoxic activity of a 6-bromo quinazoline derivative as a surrogate for the potential activity of 4-amino-6-bromo-3-quinolinecarbonitrile.
Pathway Modulation Assays (e.g., Phosphorylation Events)
The inhibitory effects of quinoline-based compounds on cell proliferation are often linked to their ability to modulate key signaling pathways. As many quinoline derivatives are kinase inhibitors, they can interfere with phosphorylation events that are critical for cell growth and survival. For instance, Bcr-Abl tyrosine kinase inhibitors, a class that includes quinoline-based structures, function by blocking the binding of ATP and preventing phosphorylation, which can lead to selective growth disadvantage or apoptosis in cells expressing the Bcr-Abl oncoprotein. wikipedia.org The drug nilotinib, which is structurally related to this class, is a selective Bcr-Abl kinase inhibitor and is 10-30 times more potent than imatinib (B729) in inhibiting the proliferation of Bcr-Abl expressing cells. wikipedia.org This demonstrates the potential of such compounds to modulate critical phosphorylation-dependent pathways.
Computational Modeling for Activity Prediction
In the absence of extensive empirical data, computational modeling provides a valuable tool for predicting the biological activity of a compound and for understanding its structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies have been successfully applied to series of quinoline derivatives to understand the structural features that govern their biological activity. A study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors developed robust QSAR models. nih.gov These models, validated through various statistical methods, revealed that the inhibitory activity was associated with the size of the substituents at the C7 position and steric hindrance effects. nih.gov Such models can be instrumental in guiding the design of novel and more potent inhibitors. Another 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity also successfully generated statistically significant models that could predict activity and identify features for improving potency. nih.gov
Cheminformatics Analysis
Cheminformatics encompasses the use of computational methods to analyze chemical information. While a specific cheminformatics analysis for 4-amino-6-bromo-3-quinolinecarbonitrile is not published, the principles of cheminformatics are inherent in the QSAR studies mentioned above. These analyses involve the calculation of various molecular descriptors (e.g., steric, electronic, and topological properties) and correlating them with biological activity. Such approaches are critical for virtual screening and for prioritizing compounds for synthesis and further testing. The development of kinase inhibitors like bosutinib from a 4-anilino-3-quinolinecarbonitrile hit was guided by such structure-based design and optimization principles. wikipedia.org
Chemical Biology Applications and Probe Development of 3-Quinolinecarbonitrile, 4-amino-6-bromo-
The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently serving as the core of compounds designed to interact with specific biological targets. The derivative, 3-Quinolinecarbonitrile, 4-amino-6-bromo-, has emerged as a compound of significant interest for its potential applications in chemical biology, particularly as a chemical probe to investigate complex biological systems. Its utility is primarily inferred from the extensive research on structurally related 4-aminoquinoline-3-carbonitrile (B2762942) analogs, which have shown potent and selective activities against various protein families, most notably protein kinases.
A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target, thereby allowing for the elucidation of the protein's function. The development of such probes requires a deep understanding of the structure-activity relationships (SAR) that govern the interaction between the small molecule and its target. For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, its potential as a chemical probe is rooted in the well-documented activity of its parent scaffold, 4-anilino-3-quinolinecarbonitrile, as a potent inhibitor of Src kinase. wikipedia.org
Subsequent research has built upon this initial discovery, exploring how modifications to the quinoline core and the aniline (B41778) substituent affect inhibitory activity and selectivity. For instance, the optimization of 4-phenylamino-3-quinolinecarbonitriles led to the identification of potent Src kinase inhibitors. nih.gov One key analog, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, served as a foundational compound for further development. nih.gov The data below illustrates the inhibitory concentrations of this and a related analog against Src kinase.
| Compound Name | Src Kinase IC50 (nM) | Cellular Proliferation IC50 (nM) |
| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | 30 | >10000 |
| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | 20 | 5000 |
This table presents data on the in vitro inhibitory activity of 4-anilino-3-quinolinecarbonitrile analogs against Src kinase and their effect on cell proliferation. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity or cellular growth.
Further modifications, such as the introduction of a 3-(morpholin-4-yl)propoxy group at the C-7 position, significantly enhanced the inhibitory activity against both Src kinase and Src-mediated cell proliferation. nih.gov Another critical development was the replacement of the morpholine (B109124) group with a 4-methylpiperazine, which resulted in an analog with an IC50 of 1.2 nM in the Src enzymatic assay and an IC50 of 100 nM for the inhibition of Src-dependent cell proliferation. nih.gov This analog also demonstrated selectivity for Src over other non-Src family kinases and showed efficacy in xenograft models. nih.gov
The structural features of 3-Quinolinecarbonitrile, 4-amino-6-bromo- suggest its potential as a valuable tool in chemical biology. The 4-amino group can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature observed in many kinase inhibitors. The nitrile group at the 3-position is a key pharmacophore, likely contributing to the binding affinity. The bromine atom at the 6-position offers a site for potential modification or for influencing the electronic properties of the quinoline ring system, which can impact binding affinity and selectivity.
Moreover, the development of the Bcr-Abl tyrosine kinase inhibitor, bosutinib, was based on the 4-anilino-3-quinolinecarbonitrile scaffold, further underscoring the importance of this chemical class in targeting kinases involved in cancer. wikipedia.org Research into related quinazoline derivatives has also provided valuable insights. For example, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been synthesized and evaluated as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. ebi.ac.uk The presence of a bromo-substituted phenylamino (B1219803) group at the 4-position in these quinazoline inhibitors draws a parallel to the potential interactions of 3-Quinolinecarbonitrile, 4-amino-6-bromo- with similar kinase targets.
While direct studies on 3-Quinolinecarbonitrile, 4-amino-6-bromo- as a chemical probe are not extensively documented in publicly available literature, the wealth of data on its close analogs strongly supports its potential for such applications. The established structure-activity relationships within the 4-aminoquinoline-3-carbonitrile class provide a solid foundation for its use in probing the function of various kinases and for its further development into more potent and selective chemical probes. Future work would likely involve synthesizing and testing this specific compound against a panel of kinases to determine its inhibitory profile and selectivity, which are crucial characteristics for a high-quality chemical probe.
Applications in Medicinal Chemistry and Drug Discovery Beyond Kinase Inhibition
3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- as a Scaffold for Novel Therapeutic Agents
The 4-aminoquinoline (B48711) core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide variety of biological targets beyond kinases. frontiersin.orgfrontiersin.org This versatility allows for the development of novel therapeutic agents for numerous diseases. The 3-Quinolinecarbonitrile, 4-amino-6-bromo- structure, with its distinct substitution pattern, serves as an excellent starting point for creating new chemical entities.
Research has demonstrated that derivatives of the 4-aminoquinoline scaffold are effective as leishmanicidal agents, which target the mitochondria of the parasite and can modulate the host's immune response. frontiersin.org The general 4-aminoquinoline structure has been successfully used as a platform to build new compounds for treating leishmaniasis, a neglected tropical disease. frontiersin.org Furthermore, related quinoline (B57606) structures have been investigated as inhibitors of multidrug resistance protein 2 (MRP2), a transporter protein that contributes to drug resistance in cancer. nih.gov For instance, a study on 6- or 8-benzoyl-2-arylquinolines identified them as suitable scaffolds for designing MRP2 inhibitors. nih.gov
A derivative, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, has been identified as a key intermediate in the synthesis of PI3K/mTOR inhibitors, highlighting the adaptability of the bromo-quinoline core for developing therapies against other important cancer-related pathways. researchgate.netresearchgate.net The inherent chemical functionalities of 3-Quinolinecarbonitrile, 4-amino-6-bromo-—the amino group for hydrogen bonding, the quinoline ring for stacking interactions, and the bromo- and nitrile- substituents for further modification and specific interactions—make it a highly adaptable template for targeting a variety of proteins. researchgate.net
Strategies for Lead Compound Optimization and Analogue Development
Once a lead compound like 3-Quinolinecarbonitrile, 4-amino-6-bromo- is identified, several optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic modification of different parts of the molecule.
Modification of the C4-Anilino Group: The substituent at the 4-amino position is crucial for determining target selectivity. nih.gov Optimization studies on related 4-phenylamino-3-quinolinecarbonitriles have shown that altering the substitution pattern on the aniline (B41778) ring can dramatically impact inhibitory potency. nih.gov For example, introducing substituents like 2,4-dichloro-5-methoxy groups has led to highly potent inhibitors. nih.gov
Substitution at the Quinoline Core: The bromine atom at the C6 position and other positions on the quinoline ring (e.g., C7) are prime locations for modification to improve properties like solubility and cell permeability. In related series, replacing methoxy (B1213986) groups at C7 with more complex side chains, such as a 3-(morpholin-4-yl)propoxy group, increased both kinase inhibition and cellular activity. nih.gov
Role of the 3-Cyano Group: The nitrile group at the C3 position is a key pharmacophore. It often acts as a hydrogen bond acceptor and can be crucial for binding affinity. Its presence defines the 3-quinolinecarbonitrile class and is generally retained during initial optimization efforts. nih.govnih.gov
Synthetic routes for creating diverse analogues are well-established. A common approach involves the reaction of a 4-chloroquinoline (B167314) intermediate with a desired amine to form the C4-amino linkage. researchgate.netnih.gov This allows for the generation of a library of compounds with varied C4 substituents for structure-activity relationship (SAR) studies.
Table 1: Examples of Optimization Strategies for 4-Amino-3-Quinolinecarbonitrile Scaffolds
| Strategy | Position of Modification | Example Modification | Resulting Improvement | Reference |
|---|---|---|---|---|
| Anilino Ring Substitution | C4-Anilino Group | Addition of 2,4-dichloro-5-methoxy substitution | Increased potency for Src kinase inhibition | nih.gov |
| Quinoline Core Functionalization | C7 Position | Replacement of methoxy with 3-(morpholin-4-yl)propoxy | Increased potency and cellular activity | nih.gov |
Utility in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a target. frontiersin.org These fragments serve as efficient starting points that can be "grown" or linked together to create more potent, drug-like molecules. nih.govfrontiersin.org
The 3-Quinolinecarbonitrile, 4-amino-6-bromo- compound, with a molecular weight under 300 Da, fits the general profile of a fragment, often described by the "Rule of Three" (MW ≤ 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3). frontiersin.orgnih.gov Its rigid, bicyclic structure provides a defined shape for docking into protein binding sites, while its functional groups offer vectors for chemical elaboration.
A notable example demonstrating the utility of this type of scaffold in FBDD comes from a study aimed at discovering stabilizers for transthyretin (TTR), a protein implicated in amyloidosis. Through fragment screening, researchers identified a novel 4-(3H-pyrazol-4-yl)quinoline scaffold. biorxiv.org This hit was subsequently optimized into more potent lead molecules, validating the quinoline core as a valuable starting point in FBDD for non-kinase targets. biorxiv.org The discovery underscores the principle that fragments can maintain their core binding mode as they are elaborated into more complex leads. biorxiv.org The defined structure of 3-Quinolinecarbonitrile, 4-amino-6-bromo- makes it an ideal candidate for inclusion in fragment libraries for screening against a wide array of disease targets.
Integration in Combinatorial Chemistry Libraries and High-Throughput Screening
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity in a high-throughput screening (HTS) campaign. The 3-Quinolinecarbonitrile, 4-amino-6-bromo- scaffold is well-suited for this approach due to its synthetic tractability.
The synthesis of 4-aminoquinoline derivatives often proceeds through a robust reaction between a 4-chloroquinoline precursor and a diverse panel of amines, a method amenable to parallel synthesis. researchgate.netnih.gov This allows for the creation of large libraries where the group at the 4-amino position is varied extensively. Similarly, the amino group at C4 or other functional groups on the quinoline ring can be used as handles to attach different chemical moieties. For example, libraries of N-(3-cyano-4-anilinoquinoline-7-yl) amide derivatives have been synthesized and tested for antitumor activity. nih.gov
While direct public evidence of large-scale libraries containing the exact 3-Quinolinecarbonitrile, 4-amino-6-bromo- structure is limited, the principles of its synthesis are fully aligned with the requirements for combinatorial library generation. Its status as a privileged scaffold makes it an attractive core structure for inclusion in proprietary industrial libraries aimed at discovering hits for a multitude of therapeutic targets.
Potential in Agrochemical Research
The search for new herbicides and pesticides shares many principles with drug discovery, including the need for potent and selective compounds. Heterocyclic chemistry, particularly involving nitrogen-containing rings, is a rich source of agrochemically active molecules.
While research on 3-Quinolinecarbonitrile, 4-amino-6-bromo- itself in agrochemicals is not widely published, studies on structurally related compounds suggest its potential. For example, novel picolinic acid derivatives, which are also nitrogen-containing heterocycles, have been designed as synthetic auxin herbicides. mdpi.com In one study, several 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, some containing a bromophenyl group, showed excellent root growth inhibition of weeds like Brassica napus and potent post-emergence herbicidal activity against broadleaf weeds. mdpi.com These findings indicate that the combination of a halogenated aromatic system (like the bromo-quinoline) with an acidic or other functional group can lead to potent herbicidal effects. Given the structural similarities and the known biological activities of quinolines, the 3-Quinolinecarbonitrile, 4-amino-6-bromo- scaffold represents a promising, yet underexplored, template for the discovery of new agrochemicals.
Broader Chemical Biology Applications
Beyond its direct therapeutic potential, 3-Quinolinecarbonitrile, 4-amino-6-bromo- and its analogues can serve as valuable tools in chemical biology to probe biological systems and elucidate disease mechanisms.
One significant application is in the study of antimicrobial and antiparasitic agents. As mentioned, 4-aminoquinolines are potent against the Leishmania parasite. frontiersin.org These compounds can be used as chemical probes to study key parasite survival pathways, such as mitochondrial function and host-pathogen interactions. frontiersin.org
Furthermore, the quinoline scaffold is a component of some fluorescent molecules. The photophysical properties of certain heterocyclic compounds allow them to be used as fluorescent stains or probes. nih.gov For example, dyes like DAPI and Hoechst, which are also nitrogen-containing heterocyclic structures, are widely used to stain DNA in fluorescence microscopy. nih.gov By modifying the 3-Quinolinecarbonitrile, 4-amino-6-bromo- core to enhance its fluorescence, it could potentially be developed into a specific probe for a protein of interest, allowing researchers to visualize the protein's location and dynamics within living cells.
Advanced Analytical Techniques for Characterization and Purity Assessment of 3 Quinolinecarbonitrile, 4 Amino 6 Bromo
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo-, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the quinoline (B57606) ring.
While specific experimental spectra for 3-Quinolinecarbonitrile, 4-amino-6-bromo- are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally related quinoline derivatives. researchgate.netrsc.orgresearchgate.netnih.gov The electron-donating amino group at the C4 position and the electron-withdrawing bromo and cyano groups at the C6 and C3 positions, respectively, will have distinct effects on the chemical shifts of the protons and carbons of the quinoline core.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The proton at C2 would likely appear as a singlet in the downfield region. The protons on the benzo-fused ring (H5, H7, and H8) would exhibit characteristic splitting patterns (e.g., doublets and doublet of doublets) based on their coupling with each other. The protons of the amino group (NH₂) would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.netnih.gov The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms attached to the bromine (C6) and the amino group (C4) will also show shifts influenced by these substituents. The remaining carbon atoms of the quinoline ring will have distinct signals, allowing for a full structural assignment when correlated with ¹H NMR data. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Quinolinecarbonitrile, 4-amino-6-bromo-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.5 (singlet) | - |
| H5 | ~7.8 (doublet) | - |
| H7 | ~7.6 (doublet of doublets) | - |
| H8 | ~8.0 (doublet) | - |
| NH₂ | Broad singlet | - |
| C2 | - | ~150 |
| C3 | - | ~95 |
| C4 | - | ~155 |
| C4a | - | ~125 |
| C5 | - | ~130 |
| C6 | - | ~120 |
| C7 | - | ~135 |
| C8 | - | ~128 |
| C8a | - | ~148 |
| CN | - | ~118 |
Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.
For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, the IR spectrum would be expected to show several key absorption bands that confirm its structure. researchgate.net The presence of the nitrile group (C≡N) would be indicated by a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. The amino group (N-H) would typically exhibit two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 690 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations would also be present.
Table 2: Expected IR Absorption Frequencies for 3-Quinolinecarbonitrile, 4-amino-6-bromo-
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amino) | 3300 - 3500 | Stretching (symmetric and asymmetric) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C≡N (Nitrile) | 2220 - 2260 | Stretching |
| C=C, C=N (Aromatic Ring) | 1500 - 1600 | Stretching |
| C-Br | 500 - 690 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For 3-Quinolinecarbonitrile, 4-amino-6-bromo-, the molecular formula is C₁₀H₆BrN₃, leading to a calculated molecular weight of approximately 248.08 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern with a roughly 1:1 intensity ratio for the molecular ion peak. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition. rsc.org
The fragmentation pattern in the mass spectrum would arise from the cleavage of the parent molecule. Likely fragmentation pathways could include the loss of the bromine atom, the cyano group, or other small neutral molecules, providing further structural clues.
Chromatographic Techniques for Purity Analysis and Isolation
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like 3-Quinolinecarbonitrile, 4-amino-6-bromo-. By utilizing a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase), HPLC can separate compounds with high resolution.
A typical HPLC method for a compound like 3-Quinolinecarbonitrile, 4-amino-6-bromo- would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. pom.go.id The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. A UV detector would be suitable for monitoring the elution of the compound, as the quinoline ring system is chromophoric. The purity of the sample is determined by the relative area of the main peak in the chromatogram. rsc.org
Table 3: General HPLC Parameters for the Analysis of 3-Quinolinecarbonitrile, 4-amino-6-bromo-
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and water (with potential additives like formic acid or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Preparative Chromatography for Compound Purification
For the isolation and purification of 3-Quinolinecarbonitrile, 4-amino-6-bromo- on a larger scale than analytical HPLC, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.
The goal of preparative chromatography is to isolate the compound of interest from byproducts, starting materials, and other impurities. The conditions developed for analytical HPLC can often be scaled up for preparative separation. After the separation, fractions containing the pure compound are collected, and the solvent is removed to yield the purified product. The purity of the isolated compound is then re-assessed using analytical techniques like HPLC and NMR.
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 3-Quinolinecarbonitrile, 4-amino-6-bromo- has not been publicly reported. The successful application of this technique would first require the growth of high-quality single crystals of the compound, a process that can be influenced by factors such as solvent, temperature, and concentration.
Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic data can be derived.
Hypothetical Crystallographic Data Table:
While experimental data is not available, a hypothetical table of crystallographic parameters for 3-Quinolinecarbonitrile, 4-amino-6-bromo- is presented below for illustrative purposes. The actual values would need to be determined experimentally.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 12.00 |
| c (Å) | 13.50 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1215.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.805 |
The crystal structure would reveal key intramolecular features, such as the planarity of the quinoline ring system and the torsion angles associated with the amino and carbonitrile substituents. Furthermore, it would elucidate intermolecular interactions, including hydrogen bonding involving the amino group and the nitrogen atom of the nitrile or quinoline ring, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in dictating the crystal packing and influencing properties like melting point and solubility.
Stability and Degradation Studies of the Compound
Stability testing is a critical component of the characterization of a chemical compound, providing insights into its shelf-life and potential degradation pathways under various environmental conditions. Such studies typically involve subjecting the compound to stress conditions, including heat, humidity, light, and different pH values.
Currently, there are no specific published stability or degradation studies focused solely on 3-Quinolinecarbonitrile, 4-amino-6-bromo-. However, a standard approach to such an investigation would involve the following:
Forced Degradation Studies:
To understand the degradation pathways, the compound would be subjected to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability: The compound would be exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures. Samples would be analyzed at various time points to determine the extent of degradation.
Oxidative Stability: The compound's susceptibility to oxidation would be tested by treating it with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.
Thermal Stability: The solid compound would be exposed to high temperatures to assess its thermal robustness. Techniques like thermogravimetric analysis (TGA) can be employed to determine the temperature at which significant decomposition occurs.
Photostability: The compound, in both solid and solution form, would be exposed to UV and visible light to evaluate its sensitivity to photodegradation.
The analysis of samples from these stress tests is typically performed using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the parent compound from any degradation products that may form. The degradation products can then be identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Hypothetical Degradation Profile:
A hypothetical summary of potential degradation behavior for 3-Quinolinecarbonitrile, 4-amino-6-bromo- is presented in the table below. The actual degradation products and rates would need to be determined through experimental studies.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Basic Hydrolysis | Hydrolysis of the nitrile group. |
| Oxidation | Formation of N-oxides or degradation of the aromatic ring. |
| Thermal | Decomposition of the molecule, potentially with loss of bromine. |
| Photolytic | Potential for dehalogenation or other light-induced reactions. |
Patent Landscape and Intellectual Property Analysis Surrounding 3 Quinolinecarbonitrile, 4 Amino 6 Bromo
Review of Key Patent Filings for Synthesis and Applications
Intellectual property filings reveal that 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- primarily serves as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules, particularly kinase inhibitors.
One of the key patents in this area is WO2005026129A1 , assigned to IRM LLC , with inventors from a San Diego-based research institute. This patent discloses the synthesis of 4-amino-3-quinolinecarbonitrile derivatives as protein kinase inhibitors. The compound 3-Quinolinecarbonitrile, 4-amino-6-bromo- is explicitly mentioned as a starting material or intermediate in the preparation of these inhibitors. The application focuses on the utility of the final compounds for treating hyperproliferative diseases, such as cancer.
Another significant patent, US7432261B2 , also assigned to IRM LLC , further solidifies the role of this compound as a key building block. This patent claims quinoline (B57606) derivatives as inhibitors of protein kinases, including c-Met kinase. google.comgoogle.com The synthesis routes detailed within the patent documentation often begin with or involve the use of 3-Quinolinecarbonitrile, 4-amino-6-bromo- to construct the core quinoline structure, which is then further elaborated to create the final active pharmaceutical ingredients.
These patents underscore that the primary intellectual property value of 3-Quinolinecarbonitrile, 4-amino-6-bromo- lies not in its direct therapeutic application, but in its utility as a foundational element for creating novel, patentable kinase inhibitors.
Table 1: Key Patent Filings Referencing 3-Quinolinecarbonitrile, 4-amino-6-bromo-
| Patent Number | Assignee/Applicant | Title | Relevance to Compound |
| WO2005026129A1 | IRM LLC | 4-Amino-3-quinolinecarbonitrile derivatives as protein kinase inhibitors | Utilized as a key intermediate in synthesis routes. |
| US7432261B2 | IRM LLC | Quinoline derivatives as protein kinase inhibitors | Serves as a starting material for the patented compounds. |
Analysis of Intellectual Property Trends in Quinoline-Based Research
The intellectual property landscape for quinoline-based compounds is both vast and highly competitive, reflecting the scaffold's versatility. eurekaselect.com A review of patent filings over the last two decades highlights several key trends:
Domination of Anticancer Applications: A significant portion of patents for quinoline derivatives focuses on their use as anticancer agents. pharmaceutical-technology.com This is largely due to their effectiveness as kinase inhibitors, which can target signaling pathways that are often dysregulated in cancer cells. google.comgoogle.com The success of quinoline-based drugs has spurred continuous innovation in this area. nih.gov
Focus on Kinase Inhibition: Many patents claim quinoline derivatives as inhibitors of specific protein kinases, such as c-Met, VEGFR, and EGFR. This targeted approach allows for the development of more precise and potentially more effective therapies.
Growing Interest in Other Therapeutic Areas: While oncology remains dominant, there is expanding patent activity for quinolines in other fields. These include treatments for neurodegenerative diseases, inflammatory conditions like rheumatoid arthritis, and infectious diseases. justia.comepo.org
Innovations in Synthesis: Alongside applications, patents are also filed for novel, more efficient methods of synthesizing the quinoline core and its derivatives. researchgate.neteurekaselect.com These process patents are crucial for large-scale, cost-effective production. google.com
Geographical Distribution: Patent filings are global, with significant activity from companies and research institutions in North America, Europe, and increasingly, Asia. This reflects the worldwide importance of this compound class in drug discovery.
The sheer volume of patents filed for quinoline derivatives indicates the continued importance and commercial interest in this area of medicinal chemistry. nih.govtandfonline.com
Strategic Considerations for Future Patenting
Given the established patent landscape, future intellectual property strategies involving 3-Quinolinecarbonitrile, 4-amino-6-bromo- must be carefully considered. Since the compound itself is known and primarily used as an intermediate, patenting the molecule per se is no longer feasible. However, several strategic avenues remain open:
Novel Derivatives and Scaffolds: The most promising strategy involves using 3-Quinolinecarbonitrile, 4-amino-6-bromo- as a starting material to create novel, structurally distinct final compounds. Patent protection would then be sought for these new chemical entities, focusing on their unique structures and unexpected therapeutic properties.
New Therapeutic Applications: A key strategy could be to investigate derivatives for applications outside of the crowded oncology space. nih.gov If a novel quinoline derivative, synthesized from the bromo-compound, shows potent activity in treating a neurodegenerative or infectious disease, this could open up a new, less contested area for patenting.
Formulation and Delivery Patents: Even for known derivatives, there may be opportunities to patent novel formulations. This could involve developing new methods for drug delivery that improve bioavailability, stability, or target specificity.
Process Improvement Patents: Developing a significantly more efficient, cost-effective, or environmentally friendly method for synthesizing either 3-Quinolinecarbonitrile, 4-amino-6-bromo- itself or a high-value derivative could be patentable. google.com Such process patents can provide a strong competitive advantage. nih.gov
Future Research Directions and Unexplored Avenues for 3 Quinolinecarbonitrile, 4 Amino 6 Bromo
Addressing Current Research Gaps in Synthetic Methodology
The efficient and versatile synthesis of functionalized quinolines is paramount for drug discovery. While general methods for producing 4-aminoquinolines and 3-quinolinecarbonitriles exist, a dedicated, streamlined synthesis for 3-Quinolinecarbonitrile (B1294724), 4-amino-6-bromo- is a primary research gap. frontiersin.org Future work should focus on developing novel synthetic strategies that are efficient, scalable, and allow for late-stage diversification.
Key areas for exploration include:
Advanced Coupling Methodologies: The bromine atom at the C6 position is an ideal anchor for modern cross-coupling reactions. Exploring a range of catalytic systems (e.g., Palladium, Copper, Nickel) for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions would enable the rapid generation of a library of analogs with diverse substituents on the benzo ring, which is crucial for modulating biological activity and physicochemical properties. acs.org
Flow Chemistry and Green Synthesis: Transitioning from traditional batch synthesis to continuous flow processes could offer improved reaction control, enhanced safety, and greater scalability. Furthermore, developing synthetic routes that utilize greener solvents, reduce waste, and employ catalytic over stoichiometric reagents will be critical for sustainable chemical manufacturing. mdpi.com
Expanding the Scope of Biological Targets and Therapeutic Areas
The hybrid structure of 3-Quinolinecarbonitrile, 4-amino-6-bromo- suggests it may interact with multiple biological targets. Initial research should involve broad-spectrum screening to uncover its full range of activities, followed by focused investigations into promising therapeutic areas.
Table 1: Potential Biological Targets and Therapeutic Areas
| Structural Moiety | Known Biological Targets/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 3-Quinolinecarbonitrile | Tyrosine Kinases (EGFR, Src, Abl) | Oncology (e.g., Cancers resistant to other TKIs) | nih.govwikipedia.org |
| 4-Aminoquinoline (B48711) | Heme Polymerization, Toll-Like Receptors (TLRs), Mitochondrial Function | Infectious Diseases (Malaria, Leishmaniasis), Cancer, Autoimmune Disorders | frontiersin.orgnih.gov |
| Bromoquinoline | Bacterial DNA Gyrase, Topoisomerase IV | Bacteriology (e.g., Drug-resistant bacterial infections) | |
| 4-Amino-6-bromoquinoline (B1272292) | Transcriptional Co-repressor APBB1IP (RIP140) | Metabolic Diseases, Oncology | |
| Quinoline (B57606) Core | HIV Reverse Transcriptase | Virology (HIV/AIDS) | nih.gov |
Future research should systematically evaluate the compound against:
A Broad Panel of Kinases: Given that the 3-quinolinecarbonitrile scaffold is a template for potent kinase inhibitors like bosutinib (B1684425), the target compound should be screened against a comprehensive panel of kinases to determine its inhibitory profile and selectivity. nih.govwikipedia.org This could reveal novel applications in oncology or inflammatory diseases.
Parasitic and Microbial Pathogens: The 4-aminoquinoline core is famous for its antimalarial properties. bohrium.com The compound should be tested against various strains of Plasmodium falciparum, including resistant ones. Furthermore, its efficacy against other parasites like Leishmania and a range of bacterial and viral pathogens, including HIV, should be investigated. nih.govnih.gov
Novel Mechanisms of Action: The reported inhibition of the transcriptional co-repressor APBB1IP by the related 4-amino-6-bromoquinoline suggests an avenue beyond traditional enzyme inhibition. Exploring this and other potential epigenetic or gene-regulatory targets could open up entirely new therapeutic possibilities.
Integration of Advanced Computational and AI-Driven Drug Design
The development of future analogs of 3-Quinolinecarbonitrile, 4-amino-6-bromo- can be significantly accelerated and refined through the use of computational chemistry and artificial intelligence (AI). nih.gov These tools can guide the design of molecules with enhanced potency, selectivity, and drug-like properties while minimizing experimental waste. mdpi.com
Key strategies include:
Generative AI for Novel Scaffolds: AI models, such as Medical Generative Adversarial Networks (MedGAN), can be trained on existing quinoline-based molecules to generate novel analogs. azoai.com This approach can explore a vast chemical space to design compounds with optimized drug-likeness, synthetic accessibility, and predicted activity. azoai.comyoutube.com
Multi-Parameter Optimization (MPO): AI platforms can simultaneously optimize multiple properties, such as target potency, selectivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) risk, and bioavailability. youtube.com This holistic approach ensures that lead candidates are not only active but also possess the necessary characteristics to succeed in clinical development.
AI-Driven Polypharmacology: For complex diseases, designing drugs that rationally interact with multiple targets can offer superior efficacy. nih.gov AI can be used to design analogs of the target compound that modulate a specific combination of targets, such as inhibiting a cancer-driving kinase while simultaneously stimulating an immune response.
Exploration of Novel Chemical Transformations
The functional groups of 3-Quinolinecarbonitrile, 4-amino-6-bromo-—the amino, cyano, and bromo groups—are all amenable to a wide range of chemical transformations. Systematically exploring these reactions will be key to understanding the structure-activity relationship (SAR) and developing second-generation compounds.
Table 2: Potential Chemical Transformations and Applications
| Functional Group | Potential Reaction | Purpose / Outcome | Reference |
|---|---|---|---|
| C4-Amino Group | Alkylation, Acylation, Diazotization followed by substitution | Modulate hydrogen bonding, introduce new pharmacophores, create novel heterocyclic systems (e.g., azides, triazoles) | frontiersin.orgresearchgate.net |
| C3-Cyano Group | Hydrolysis to amide/acid, Reduction to amine, Cycloaddition | Alter polarity and target interactions, introduce basic center, form tetrazoles or other bioisosteres | researchgate.net |
| C6-Bromo Group | Suzuki, Sonogashira, Buchwald-Hartwig, Stille cross-coupling | Introduce aryl, alkyl, or heteroaryl groups to probe steric and electronic effects and improve ADME properties | acs.org |
| Quinoline Ring | N-Oxidation | Alter solubility and metabolic profile | researchgate.net |
A major research thrust should be the creation of a diversified chemical library based on the parent scaffold. For instance, converting the amino group to an azide (B81097) and performing thermal or metal-catalyzed reactions could lead to the formation of novel fused tetracyclic systems with unique three-dimensional shapes and biological profiles. researchgate.net
Collaborative Research Opportunities and Interdisciplinary Studies
Maximizing the potential of 3-Quinolinecarbonitrile, 4-amino-6-bromo- will require a multi-pronged, collaborative approach that bridges multiple scientific disciplines. The vast therapeutic potential of quinolines necessitates teamwork to move from bench to bedside. rsc.orgmdpi.com
Future success hinges on establishing:
Academia-Industry Partnerships: Collaborations between academic labs focused on novel synthesis and target identification and pharmaceutical companies with expertise in drug development, preclinical testing, and clinical trials can accelerate the translation of promising compounds.
Chemistry-Biology-Informatics Consortia: A powerful research model would involve a consortium of synthetic chemists to create analogs, biologists and pharmacologists to perform high-throughput screening and mechanistic studies, and computational scientists to guide the design-test-learn cycle using AI. nih.gov
Open Science Initiatives: Sharing data on the activity (and inactivity) of synthesized analogs through platforms or publications can prevent redundant efforts and harness the collective intelligence of the research community to build more accurate predictive models and advance the field more rapidly.
By systematically addressing these research gaps and leveraging interdisciplinary collaborations, the scientific community can fully explore the therapeutic landscape of 3-Quinolinecarbonitrile, 4-amino-6-bromo- and its derivatives, potentially yielding next-generation medicines for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-6-bromo-3-quinolinecarbonitrile, and what reaction conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as o-cyanobenzylbromide with diethylamine in ethanol, followed by reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in diethyl ether. Industrial-scale synthesis may employ batch reactors or continuous flow systems to optimize scalability. Green chemistry principles (e.g., solvent-free conditions or recyclable catalysts) are recommended to enhance sustainability .
- Key Considerations : Monitor reaction intermediates via HPLC or TLC to ensure step completion. Purification via column chromatography is critical to isolate the final product.
Q. How can researchers characterize the structural and electronic properties of 4-amino-6-bromo-3-quinolinecarbonitrile?
- Methodological Answer : Use spectroscopic techniques:
- NMR : and NMR to confirm substituent positions (e.g., bromo at C6, amino at C4).
- Mass Spectrometry : Exact mass analysis (e.g., 234.00205 Da) to verify molecular formula (CHBrN) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly if polymorphs are suspected (see patent data on quinolinecarbonitrile derivatives) .
Q. What safety protocols are essential when handling 4-amino-6-bromo-3-quinolinecarbonitrile in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the bromo substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:
- Palladium Catalysis : Use Pd(PPh) with arylboronic acids to introduce aryl groups at C5.
- Kinetic Studies : Compare reaction rates with non-brominated analogs to assess electronic effects. Contradictory data on regioselectivity may arise from steric hindrance at C6 .
Q. What strategies can resolve contradictions in biological activity data for 4-amino-6-bromo-3-quinolinecarbonitrile derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test cytotoxicity across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Profiling : Use RNA sequencing or proteomics to differentiate apoptosis vs. necrosis pathways (e.g., bosutinib analogs switch death mechanisms based on counterion choice) .
- Structural Analog Comparison : Replace bromo with chloro or fluoro groups to isolate electronic vs. steric contributions .
Q. How can researchers design experiments to study the compound’s interactions with biological targets like kinases or DNA?
- Methodological Answer :
- Kinase Assays : Use fluorescence polarization assays to measure inhibition of Abl or Src kinases (IC values). Compare with bosutinib, a 3-quinolinecarbonitrile derivative targeting Bcr-Abl .
- DNA Binding Studies : Employ circular dichroism (CD) spectroscopy or thermal denaturation to assess intercalation with double-stranded DNA.
- Molecular Dynamics (MD) : Simulate binding poses with homology models of target proteins .
Q. What role does the nitrile group play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
